Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with significant interest in medicinal chemistry due to its structural properties and potential biological activities. It is classified under spirocyclic compounds, which are characterized by their unique bicyclic structure where two rings share a common atom. The compound has the CAS Number 147610-99-9 and a molecular formula of C16H21NO3, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate can be derived from various synthetic pathways involving spirocyclic intermediates. It is classified as an organic compound and specifically falls into the category of pharmaceutical intermediates due to its relevance in drug development processes . Its synthesis often involves complex reactions that yield various derivatives, making it a subject of interest in both academic and industrial research settings.
The synthesis of Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate generally involves the formation of a spirocyclic core through cyclization reactions. A notable synthetic route includes:
The synthesis may utilize solvents such as N,N-dimethylformamide and reagents like lithium aluminum hydride for reduction steps. The reaction conditions, including temperature and time, are crucial for optimizing yield and purity .
The molecular structure of Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate features a distinctive spirocyclic arrangement that contributes to its chemical properties. The spiro center connects two non-linear carbon chains, while the hydroxyl group (-OH) and carboxylate group (-COO-) enhance its reactivity.
Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate can participate in various chemical reactions, including:
These reactions are typically facilitated by catalysts or specific reagents that enhance reaction rates and selectivity, making them suitable for pharmaceutical applications .
The mechanism of action for Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors due to its structural features.
Research indicates that compounds with similar structures may exhibit activities such as enzyme inhibition or receptor modulation, which could be explored further through pharmacological studies.
Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that these properties influence its behavior in biological systems and its potential applications in drug formulation .
Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate has several scientific uses, particularly in:
The compound's unique structure and properties make it a valuable asset in ongoing research within medicinal chemistry and related fields .
The 7-azaspiro[3.5]nonane framework consists of a six-membered piperidine ring connected via a quaternary spiro carbon to a cyclobutane ring, creating a bridged bicyclic system with defined three-dimensionality. This architecture confers several advantages:
Table 1: Comparative Properties of Common Spirocyclic Scaffolds
Spiro System | Ring Size Combination | Fsp³ | Synthetic Accessibility | Representative Bioactivity |
---|---|---|---|---|
7-Azaspiro[3.5]nonane | [3.5] (6+4 atoms) | 0.75 | Moderate | GPR119 agonism |
2-Oxa-6-azaspiro[3.4]octane | [3.4] (5+4 atoms) | 0.70 | High | MCHr1 antagonism |
Spiro[4.5]decane | [4.5] (6+5 atoms) | 0.78 | Low | Steroid mimetics |
Synthetic routes to this core often involve cyclization strategies, such as intramolecular alkylation of γ-halo amides or ring-expansion reactions of fused bicyclic precursors. The presence of the quaternary spiro carbon poses challenges but also prevents epimerization, ensuring stereochemical integrity in chiral derivatives [1] [8].
The benzyloxycarbonyl (Cbz) group in Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate serves as a critical protecting and directing moiety:
In synthetic sequences, this compound acts as a versatile intermediate. For example, the hydroxy group can be oxidized to ketones (e.g., Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, CAS 147610-98-8) for further nucleophilic additions, or esterified to introduce prodrug elements [10]. The Cbz protection is particularly advantageous in multi-step syntheses of GPR119 agonists, where nitrogen unmasking occurs late in the sequence [5].
The 2-hydroxy substituent in 7-azaspiro[3.5]nonane derivatives significantly influences bioactivity through multiple mechanisms:
Notably, 7-azaspiro[3.5]nonane derivatives bearing a 2-hydroxy group have advanced as GPR119 agonists for type 2 diabetes. Compound 54g from recent studies (structurally related to Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate derivatives) demonstrated potent glucose-lowering effects in diabetic rats by stimulating insulin secretion. Its efficacy stemmed from synergistic interactions between the spirocyclic core’s rigidity, the Cbz group’s pharmacokinetic shielding, and the hydroxy group’s target binding [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: